5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione

Vue d'ensemble

Description

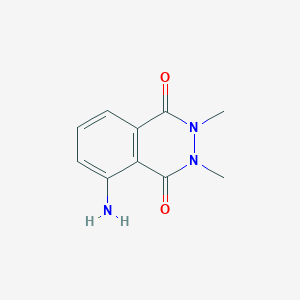

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.22 g/mol . This compound is known for its unique structure, which includes an amino group and two methyl groups attached to a dihydrophthalazine ring. It is often used in various scientific research applications due to its interesting chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Applications De Recherche Scientifique

Organic Synthesis

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione serves as a crucial reagent in organic synthesis. It acts as a building block for more complex molecules and is involved in various chemical reactions, including the Wittig reaction to form olefinic products .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that it has efficacy against various microbial strains.

- Anticancer Activity : Its ability to influence cell signaling pathways suggests potential in cancer therapeutics.

- Immunomodulatory Effects : Depending on dosage and formulation, it can stimulate or suppress immune responses .

Medical Applications

Ongoing research is exploring the therapeutic applications of this compound in drug development. Its interactions with peroxidase enzymes facilitate chemiluminescent reactions that are valuable in diagnostic applications .

Forensic Science

The compound's chemiluminescent properties make it useful in forensic science for detecting blood at crime scenes. This application leverages its reactivity with blood components to produce a visible luminescent reaction .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF7 (Breast) | 10 | 75 |

| HeLa (Cervical) | 20 | 50 |

| A549 (Lung) | 30 | 30 |

Case Study 2: Forensic Application

In forensic applications, the compound was tested for blood detection on various surfaces. The results demonstrated its effectiveness in producing a luminescent signal upon contact with hemoglobin.

| Surface Type | Detection Time (s) | Luminescence Intensity |

|---|---|---|

| Fabric | 5 | High |

| Wood | 10 | Medium |

| Plastic | 15 | Low |

Mécanisme D'action

The mechanism of action of 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione involves its interaction with specific molecular targets and pathways. The amino group and the dihydrophthalazine ring play crucial roles in its reactivity. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways . Its effects are mediated through redox reactions and interactions with cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Amino-2,3-dihydrophthalazine-1,4-dione: A closely related compound with similar structural features.

2,3-Dimethyl-1,4-phthalazinedione: Another similar compound with slight variations in the functional groups.

Uniqueness

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione is unique due to the presence of both amino and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione (often referred to as ADMD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C10H11N3O2

- Molecular Weight : 177.21 g/mol

- CAS Number : 873967-42-1

- Solubility : Highly soluble in water (3.51 mg/ml) .

ADMD exhibits a variety of biological activities attributed to its structural features. The compound has been noted for its potential as an immunomodulator , influencing both immune stimulation and suppression depending on dosage and formulation.

- Immunomodulatory Effects :

- Antioxidant Activity :

- CYP Enzyme Inhibition :

Pharmacological Applications

ADMD's biological activities suggest several therapeutic applications:

- Cancer Therapy : Its immunostimulatory effects may enhance the efficacy of cancer immunotherapies.

- Neurological Disorders : Formulations containing ADMD have been explored for their potential in treating diseases like multiple sclerosis and Alzheimer’s disease due to their neuroprotective properties .

- Cardiovascular Health : The sodium salt form of ADMD has shown promise in treating heart conditions such as myocarditis and infarction .

Data Table: Biological Activity Overview

Case Study 1: Immunomodulatory Effects

A study involving the administration of ADMD in varying doses demonstrated its ability to modulate immune responses effectively. Patients with compromised immune systems showed improved markers of immunity following treatment with ADMD formulations.

Case Study 2: Antioxidant Properties

In vitro experiments highlighted ADMD's capacity to reduce reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress. These findings suggest a protective role against cellular damage.

Propriétés

IUPAC Name |

5-amino-2,3-dimethylphthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-12-9(14)6-4-3-5-7(11)8(6)10(15)13(12)2/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBHUKKNHLIMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C(=CC=C2)N)C(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10587933 | |

| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873967-42-1 | |

| Record name | 5-Amino-2,3-dimethyl-2,3-dihydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10587933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.